Product packaging for 1,4-Dioxaspiro[4.4]nonan-6-ol(Cat. No.:CAS No. 109459-50-9)

1,4-Dioxaspiro[4.4]nonan-6-ol

Cat. No.: B3081033
CAS No.: 109459-50-9
M. Wt: 144.17 g/mol
InChI Key: CECBIFLRVTZGRU-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.4]nonan-6-ol (CAS 109459-50-9) is a functionalized spiroketal of significant interest in advanced organic synthesis and medicinal chemistry research. This compound, with the molecular formula C 7 H 12 O 3 and a molecular weight of 144.17 g/mol, serves as a versatile chiral synthon and strategic molecular scaffold . The core 1,4-dioxaspiro[4.4]nonane architecture consists of a cyclopentane ring spiro-fused to a 1,3-dioxolane ring, a structure that imparts rigid, three-dimensional geometry and is found in a wide array of biologically active natural products and pheromones . The primary value of this specific derivative lies in its hydroxyl group at the 6-position, which provides a reactive handle for further chemical elaboration. Researchers can leverage this functionality for a variety of transformations, including oxidation to carbonyl groups, esterification, or etherification, enabling the construction of more complex target molecules . This makes it an invaluable intermediate in multi-step synthetic sequences, particularly for the enantioselective synthesis of pharmaceuticals and novel materials . The spiroketal moiety itself can also act as a protecting group for a ketone, allowing for selective reactions elsewhere in the molecule before being deprotected under specific acidic conditions . Its role as a key intermediate underscores the practical application of the 1,4-dioxaspiro[4.4]nonane scaffold in facilitating intricate synthetic strategies. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O3 B3081033 1,4-Dioxaspiro[4.4]nonan-6-ol CAS No. 109459-50-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dioxaspiro[4.4]nonan-9-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-6-2-1-3-7(6)9-4-5-10-7/h6,8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECBIFLRVTZGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)OCCO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109459-50-9
Record name 1,4-Dioxaspiro[4.4]nonan-9-ol
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Synthetic Methodologies for 1,4 Dioxaspiro 4.4 Nonan 6 Ol and Its Analogs

Direct Synthesis Strategies for the 1,4-Dioxaspiro[4.4]nonan-6-ol Core

Direct approaches to the this compound framework focus on the efficient formation of the characteristic spirocyclic system and the precise placement of the hydroxyl group.

Cyclization Approaches for Spiroketal Ring Formation

The formation of the spiroketal ring is the cornerstone of synthesizing this compound. A common and effective strategy involves the acid-catalyzed cyclization of a dihydroxy ketone precursor. This thermodynamic process typically favors the formation of the most stable spiroketal isomer. nih.gov The reaction proceeds through the formation of an intermediate oxycarbenium ion, which is then trapped intramolecularly by the second hydroxyl group to form the second ring of the spiroketal.

Another approach involves the condensation of lactones. For instance, the reaction of lactones in the presence of a base like sodium ethoxide can lead to the formation of dilactones, which can then be converted to spiroketal acids and subsequently decarboxylated to yield the spiroketal core. Additionally, oxidative cyclization of a precursor with a pendant hydroxyl group onto a pre-formed pyran ring presents another route, though this has historically been limited by the use of toxic oxidizing agents. researchgate.net More contemporary methods are exploring greener alternatives.

The table below summarizes key cyclization strategies for forming the spiroketal core.

Starting Material TypeReagents/ConditionsKey Transformation
Dihydroxy ketoneAcid catalystIntramolecular ketalization
LactoneBase (e.g., sodium ethoxide)Condensation and decarboxylation
Hydroxy-pyranOxidizing agentOxidative cyclization

Strategies for Stereoselective Introduction of the Hydroxyl Functionality

Achieving stereocontrol in the introduction of the hydroxyl group at the C-6 position is crucial for synthesizing specific stereoisomers of this compound. The stereochemical outcome of the spiroketalization can be influenced by various factors, including the choice of catalyst and reaction conditions, which can favor either kinetic or thermodynamic products. mskcc.orgnih.gov

For instance, kinetically controlled pathways, sometimes employing chiral auxiliaries, can provide access to less stable, nonanomeric spiroketal isomers. nih.gov The direct kinetic formation of spiroketals from mixed ketal-alcohol precursors under carefully controlled acidic conditions has been shown to yield the nonanomeric isomer exclusively, whereas equilibrating conditions lead to the anomeric isomer. acs.org

Furthermore, the reduction of a corresponding ketone, 1,4-dioxaspiro[4.4]nonan-6-one, can be a viable method for introducing the hydroxyl group. The choice of reducing agent can significantly influence the stereoselectivity of this transformation. For example, the reduction of a related spiro[4.4]nonanedione with sodium borohydride (B1222165) has been shown to exhibit a high degree of facial selectivity. cdnsciencepub.com

The following table outlines strategies for stereoselective hydroxylation.

PrecursorReagents/ConditionsStereochemical Control
Dihydroxy ketoneKinetically controlled acid catalysisFormation of nonanomeric isomers
Dihydroxy ketoneThermodynamically controlled acid catalysisFormation of anomeric isomers
Spiroketal-ketoneStereoselective reducing agents (e.g., NaBH4)Facial selectivity in reduction

Advanced Catalytic Syntheses of 1,4-Dioxaspiro[4.4]nonane Derivatives

Modern synthetic chemistry has seen the advent of powerful catalytic systems that enable more efficient and selective syntheses of complex molecules, including spiroketals.

Gold(I)-Catalyzed Cyclizations in Dioxaspiroketal Synthesis

Gold(I) catalysts have emerged as powerful tools for the synthesis of spiroketals due to their ability to activate alkynes towards nucleophilic attack under mild conditions. researchgate.netmdpi.commdpi.com This methodology has been successfully applied to the synthesis of substituted 2,7-dioxaspiro[4.4]nonane-1,6-diones. researchgate.netmdpi.com The reaction typically involves the gold-catalyzed cyclization of a precursor such as 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid. researchgate.netmdpi.com The process is believed to proceed through the formation of a π-complex between the gold(I) catalyst and an alkyne, which is then attacked by an internal nucleophile in an anti-fashion. mdpi.com These reactions often proceed in high yields under mild conditions. researchgate.netmdpi.com

The use of dinuclear gold catalysts has also been explored, and these can exhibit unique properties and reactivity compared to their mononuclear counterparts. rsc.org Furthermore, photoinduced gold-catalyzed reactions have been developed, expanding the scope of gold catalysis in organic synthesis. nju.edu.cn

Application of Heterogeneous Catalysts (e.g., Montmorillonite KSF) in Spiroketal Formation

Heterogeneous catalysts offer significant advantages in organic synthesis, including ease of separation from the reaction mixture and the potential for recycling, which aligns with the principles of green chemistry. organic-chemistry.orgbeyondbenign.org Montmorillonite KSF, a type of clay, has been effectively used as a solid acid catalyst in the synthesis of 1,4-dioxaspiro[4.4]nonane derivatives. researchgate.net

In one example, Montmorillonite KSF catalyzed the reaction between methyl 9,10-dihydroxyoctadecanoate and cyclopentanone (B42830) to produce a 1,4-dioxaspiro[4.4]nonane derivative. researchgate.net This reaction was facilitated by sonication. researchgate.net The clay catalyst provides an acidic surface that promotes the necessary bond formations for spiroketalization. organic-chemistry.org Montmorillonite KSF has been utilized in various other organic transformations, such as the synthesis of α-aminonitriles and the alkylation of indoles, highlighting its versatility as a solid acid catalyst. organic-chemistry.orgsciforce.org

The following table provides an overview of advanced catalytic methods.

Catalyst TypePrecursor ExampleKey Features
Gold(I)2,2-bis(3-arylprop-2-yn-1-yl)malonic acidMild conditions, high yields, alkyne activation
Montmorillonite KSFMethyl 9,10-dihydroxyoctadecanoate and cyclopentanoneHeterogeneous, reusable, green chemistry

Photochemical and Sonochemical Approaches in Spiroketal Synthesis

In addition to traditional thermal methods, photochemical and sonochemical techniques have been explored for the synthesis of spiroketals, often providing unique reactivity and selectivity.

Photochemical methods can be particularly useful for constructing complex spirocyclic systems. For instance, a tandem photoisomerization/cyclization strategy has been developed to construct spiroketals with high diastereoselectivity. nih.gov Photolysis of certain chromium alkoxycarbene complexes has also been shown to lead to optically active spiroketals after a Baeyer-Villiger ring expansion. acs.org The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl group and an alkene, can be employed to form oxetane (B1205548) rings, which are precursors to some spirocyclic systems. acs.org

Sonochemistry, the application of ultrasound to chemical reactions, has also found use in spiroketal synthesis. The formation of 1,4-dioxaspiro[4.4]nonane derivatives from oleic acid has been achieved using a sonochemical method in the presence of a Montmorillonite KSF catalyst. researchgate.net Ultrasound can enhance reaction rates and yields through the physical phenomenon of cavitation, which generates localized high temperatures and pressures. researchgate.net

These alternative energy sources provide valuable tools for the synthesis of this compound and its analogs, sometimes enabling transformations that are difficult to achieve through conventional means.

Photochemically-Induced Cycloadditions for Dioxaspiroketal Scaffolds

Photochemical cycloadditions represent a powerful strategy for the construction of complex cyclic systems, including the bicyclic precursors to dioxaspiroketal scaffolds. nih.gov These reactions, often proceeding through excited states, can overcome the aromaticity of arenes to generate three-dimensional structures that are valuable in medicinal chemistry. nih.gov

A notable approach involves the intermolecular photochemical dearomatization of arenes. nih.gov For instance, the cycloaddition of activated alkenes and naphthalenes can be induced photochemically. nih.gov The reaction mechanism typically involves the photoinduced excitation of a sensitizer, which then transfers energy to the arene, promoting it to an excited triplet state. nih.gov This excited arene can then react with an alkene to form a diradical intermediate, which subsequently undergoes intersystem crossing and radical recombination to yield the bicyclic product. nih.gov The diastereoselectivity of such reactions can be influenced by the nature of the radical recombination step. nih.gov

A specific example is the photochemical [2+2] cycloaddition between cyclopentene-1-one and 1,1-dimethoxyethylene, which has been effectively used to create a key bicyclic intermediate. researchgate.net This intermediate can be further elaborated into tricyclic iridoid-inspired scaffolds. researchgate.net The regioselectivity of the cycloaddition is a critical aspect, and in this case, it was confirmed that the methoxy (B1213986) groups were not positioned beta to the carbonyl group. researchgate.net Subsequent hydrolysis of the cycloadduct provides a diketone, which can then undergo a Baeyer-Villiger oxidation to form a fused γ-lactone, a common feature in many bioactive natural products. researchgate.net

ReactantsReaction TypeKey IntermediateProduct ScaffoldRef
Cyclopentene-1-one, 1,1-dimethoxyethylenePhotochemical [2+2] CycloadditionBicyclic diketoneFused γ-lactone researchgate.net
Activated alkenes, NaphthalenesPhotochemical DearomatizationTriplet diradicalBridged bicyclic systems nih.gov

Sonochemical Methods in the Preparation of 1,4-Dioxaspiro[4.4]nonane Derivatives

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a valuable tool in organic synthesis. While direct sonochemical synthesis of the parent this compound is not extensively documented, the methodology has been applied to the synthesis of its analogs and derivatives. The use of ultrasound can promote reactions by generating highly reactive intermediates and enhancing mass transfer.

For instance, ultrasound has been utilized to promote the Reformatsky reaction, which can be adapted for the synthesis of β-hydroxyesters, potential precursors for spiroketal systems. researchgate.net The reaction of aldehydes or ketones with ethyl bromoacetate (B1195939) in the presence of indium metal is facilitated by ultrasound, leading to good yields under mild conditions. researchgate.net Furthermore, sonochemical techniques have been employed to synthesize precursors for thin film deposition via ultrasonic aerosol assisted chemical vapor deposition (UAACVD). researchgate.net This highlights the versatility of sonochemistry in preparing functionalized molecules that could be elaborated into spiroketal structures.

Green Chemistry Principles Applied to Dioxaspiro[4.4]nonane Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like 1,4-dioxaspiro[4.4]nonane derivatives. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.orgedu.krd

Key green chemistry principles applicable to spiroketal synthesis include:

Waste Prevention: Designing syntheses to minimize the generation of waste products is a primary goal. acs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents and Reagents: The selection of solvents and reagents should prioritize those with minimal toxicity and environmental impact. acs.org The use of water as a solvent is particularly attractive. researchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they can be used in small amounts and can be recycled. edu.krd

Reduction of Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided if possible, as these steps require additional reagents and generate waste. acs.org

An example of applying these principles is the use of electro-organic synthesis as a sustainable alternative to traditional methods that often require hazardous oxidants and reductants. researchgate.net Electrochemical reactions can be conducted under mild conditions in environmentally friendly solvents. researchgate.net Another approach is the use of ball milling, a green tool in synthetic organic chemistry, which can reduce the need for solvents. victoria.ac.nz

Functional Group Transformations and Protecting Group Strategies in Spiroketal Synthesis

Selective Deprotection of Acetal (B89532) and Ketal Groups in Spiroketal Contexts

Acetals and ketals are commonly used as protecting groups for carbonyl functionalities due to their stability in neutral to strongly basic conditions. libretexts.org Their removal, or deprotection, is typically achieved under acidic conditions. However, the presence of other acid-sensitive functional groups in the molecule often requires the development of chemoselective deprotection methods.

Several mild and selective methods for the deprotection of acetals and ketals have been reported:

Bismuth Nitrate Pentahydrate: This reagent allows for the chemoselective deprotection of acetals derived from ketones and conjugated aldehydes in dichloromethane (B109758) at room temperature. organic-chemistry.org It is relatively non-toxic and the workup is straightforward. organic-chemistry.org

Molecular Iodine in Acetone (B3395972): A catalytic amount of iodine in acetone can efficiently deprotect both acyclic and cyclic acetals and ketals under neutral conditions. organic-chemistry.org This method is fast and tolerates a wide range of sensitive functional groups. organic-chemistry.org

Cerium(III) Triflate: This catalyst can be used for the cleavage of alkyl and cyclic acetals and ketals in wet nitromethane (B149229) under very gentle and almost neutral pH conditions. researchgate.net

ReagentSolventConditionsSelectivityRef
Bismuth Nitrate PentahydrateDichloromethaneRoom TemperatureKetone and conjugated aldehyde acetals organic-chemistry.org
Molecular Iodine (catalytic)AcetoneRoom TemperatureHigh, tolerates many functional groups organic-chemistry.org
Cerium(III) Triflate (catalytic)Wet NitromethaneRoom TemperatureHigh, almost neutral pH researchgate.net

Reductive Transformations for the Formation of Hydroxyl Groups in Dioxaspiro[4.4]nonane Derivatives

The introduction of a hydroxyl group, as seen in this compound, is a key transformation in the synthesis of these molecules. This is often achieved through the reduction of a corresponding ketone.

A common method for this transformation is the use of sodium borohydride (NaBH₄). For example, in the synthesis of chalcogran, a 1,6-dioxaspiro[4.5]decane derivative, the reduction of carbonyl groups in a nitro diketone precursor was achieved using NaBH₄ to generate a diol system. mdpi.com This diol then undergoes spontaneous spiroketalization. mdpi.com

In another instance, the reduction of a lactone function with diisoamylborane was used to form a heptofuranose derivative, demonstrating the chemoselective reduction of one carbonyl group in the presence of others. acs.org The choice of reducing agent is crucial for achieving the desired selectivity and stereochemistry of the resulting alcohol.

Stereoselective Synthesis and Chiral Induction in 1,4 Dioxaspiro 4.4 Nonan 6 Ol Systems

Asymmetric Approaches to 1,4-Dioxaspiro[4.4]nonane Scaffolds

Asymmetric synthesis aims to create a preponderance of one enantiomer of a chiral product. For the 1,4-dioxaspiro[4.4]nonane system, this is often achieved through the use of chiral reagents, catalysts, or auxiliaries that influence the formation of the spirocyclic center.

Organoselenium chemistry offers powerful methods for the stereoselective formation of heterocyclic compounds. cardiff.ac.uk Electrophilic selenium reagents can activate carbon-carbon double bonds, initiating a cyclization cascade. cardiff.ac.ukscispace.com In this process, the selenium electrophile reacts with an alkene to form a three-membered seleniranium ion intermediate. cardiff.ac.uk This intermediate is then trapped intramolecularly by a nucleophile, such as a hydroxyl group, to form a cyclic ether.

The use of chiral selenium electrophiles allows for the transfer of chirality, leading to enantiomerically enriched products. For instance, chiral camphor-derived diselenides can be converted in situ into highly reactive chiral selenium electrophiles. cardiff.ac.ukscispace.com These reagents have been successfully used in the synthesis of enantiomerically pure 1,6-dioxaspiro[4.4]nonane derivatives, a closely related spiroketal system. cardiff.ac.ukscispace.com The selenoetherification reactions using these chiral reagents have been reported to proceed with high diastereoselectivity. cardiff.ac.ukscispace.com This methodology highlights the potential of organoselenium-mediated cyclizations for accessing enantiomerically pure spiroketals, including derivatives of the 1,4-dioxaspiro[4.4]nonane scaffold. researchgate.netmolaid.comcam.ac.uk

The use of chiral catalysts is a cornerstone of modern asymmetric synthesis, providing an efficient route to enantiomerically pure compounds. Transition-metal catalysis, in particular, has been developed as a powerful tool for creating a variety of chemical bonds with high stereocontrol. iucr.org

One approach involves the use of transition metal complexes with chiral ligands. iucr.org Easily accessible chiral ligands derived from natural sources, such as tartaric acid, are of great importance. iucr.orgiucr.org For example, (2R,3R)-diethyl tartrate can be condensed with cyclopentanone (B42830) to form a chiral ketal, which serves as a precursor for chiral ligands that can be used in homogenous catalysis. iucr.orgiucr.org

Gold(I) complexes have emerged as highly effective catalysts for the activation of alkynes toward nucleophilic attack. acs.orgmdpi.com This reactivity has been harnessed for the synthesis of spiroketals. In one study, the gold(I)-catalyzed double cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acids was shown to produce 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones in quantitative yields under mild conditions. mdpi.com This reaction proceeds through the activation of the alkyne by the cationic gold catalyst, followed by intramolecular attack of the carboxylic acid oxygen. mdpi.com

CatalystSubstrateProductYield (%)
Au(I)2,2-bis(3-phenylprop-2-yn-1-yl)malonic acid3,8-dibenzylidene-2,7-dioxaspiro[4.4]nonane-1,6-dioneQuantitative
Au(I)2,2-bis(3-(4-methoxyphenyl)prop-2-yn-1-yl)malonic acid3,8-bis(4-methoxybenzylidene)-2,7-dioxaspiro[4.4]nonane-1,6-dioneQuantitative
Au(I)2,2-bis(3-(4-chlorophenyl)prop-2-yn-1-yl)malonic acid3,8-bis(4-chlorobenzylidene)-2,7-dioxaspiro[4.4]nonane-1,6-dioneQuantitative

Table 1: Examples of Gold(I)-Catalyzed Synthesis of 2,7-Dioxaspiro[4.4]nonane Derivatives. mdpi.com

Furthermore, organocatalysis, which uses small organic molecules as catalysts, has been applied to the asymmetric synthesis of related heterocyclic systems. For example, chiral imidazolidinone catalysts have been shown to effectively catalyze iucr.orgcapes.gov.br-dipolar cycloadditions to form chiral isoxazolidines with excellent enantioselectivity and diastereoselectivity. caltech.edu

Organoselenium-Mediated Asymmetric Cyclizations for Enantiomerically Pure Spiroketals

Diastereoselective Control in Spiroketal Ring Systems

When a molecule has multiple stereocenters, controlling the relative configuration between them (diastereoselectivity) is essential. In spiroketal systems like 1,4-dioxaspiro[4.4]nonan-6-ol, achieving the correct diastereomer is critical.

The unique reactivity of cyclopropane (B1198618) rings makes them valuable intermediates in organic synthesis. researchgate.net A sequence involving diastereoselective cyclopropanation followed by regioselective ring-opening provides a powerful strategy for constructing complex stereochemical arrays.

One such method is the Kulinkovich hydroxycyclopropanation, which can be performed with good diastereoselectivity on alkenes that possess a nearby stereocenter, such as those attached to a 1,4-dioxaspiro[4.4]nonane scaffold. rsc.org The resulting cyclopropanols can then undergo a mild and regioselective ring-opening to generate diastereomerically enriched α-methyl ketones. rsc.org This sequence has been successfully employed for the construction of specific stereocenters in complex molecules. rsc.org

Another approach involves the electrophilic ring opening of a cyclopropane ring. For instance, the reaction of a 1,2-cyclopropanecarboxylate derivative with N-bromosuccinimide can lead to a bromohydrin, which is a precursor to the spiroketal system. indianchemicalsociety.com Similarly, Lewis acid-mediated reactions of cyclopropyl (B3062369) alkyl ketones can initiate a sequence involving nucleophilic ring-opening of the cyclopropane, an aldol-type reaction, and subsequent cyclization to afford 1,6-dioxaspiro[4.4]non-3-en-2-ones with high stereoselectivity. capes.gov.br

Starting MaterialReaction SequenceProduct TypeKey Feature
Alkene with dioxaspiro[4.4]nonane moietyDiastereoselective Kulinkovich hydroxycyclopropanation, then regioselective ring openingα-Methyl ketoneGood diastereoselectivity rsc.org
1,2-Cyclopropanecarboxylate derivativeElectrophilic ring opening with NBSBromohydrin intermediate for spiroketalStereoselective construction of spiro center indianchemicalsociety.com
Cyclopropyl alkyl ketoneSnCl4-mediated ring opening/aldol/cyclization1,6-Dioxaspiro[4.4]non-3-en-2-oneHigh stereoselectivity capes.gov.br

Table 2: Synthesis of Spiroketal Precursors via Cyclopropane Ring Opening.

Metal-mediated and catalyzed reactions are pivotal in controlling the stereochemistry of spiroketal formation. The choice of metal, ligands, and reaction conditions can profoundly influence which diastereomer is formed. As mentioned, gold(I) catalysts are particularly effective in activating alkynes for cyclization reactions that form spiroketals. acs.orgmdpi.com

The stereochemical outcome of spiroketalization can also be governed by thermodynamic versus kinetic control. In the synthesis of cephalostatin analogues, which contain a 1,6-dioxaspiro[4.4]nonane system, it was found that certain isomers (22S) are formed under kinetic control but can be easily isomerized under mild acid conditions to the more thermodynamically stable isomers (22R). csic.es This acid-catalyzed equilibration proceeds through a C-22 oxycarbenium ion intermediate. researchgate.net This implies that the stereochemistry at the spirocenter can be manipulated post-synthesis to obtain the desired, most stable product. csic.es

IsomerControlStability
22SKineticLess Stable
22RThermodynamicMore Stable

Table 3: Thermodynamic vs. Kinetic Control in Spiroketal Isomerization. csic.es

Diastereoselective Cyclopropanation and Subsequent Ring Opening in Dioxaspiro[4.4]nonane Derivative Synthesis

Conformational Analysis and Stereochemical Assignment in Chiral this compound Systems

The final, unambiguous assignment of the three-dimensional structure of a chiral molecule relies on a combination of spectroscopic analysis and an understanding of its conformational preferences. The stereochemical configuration of a molecule is described using systematic nomenclature, such as the Cahn-Ingold-Prelog (CIP) system, which assigns R or S descriptors to each stereocenter. scribd.comiupac.org

For spiroketals, the conformation is significantly influenced by stereoelectronic factors, most notably the anomeric effect. This effect describes the tendency of a heteroatom substituent adjacent to another heteroatom in a ring to prefer an axial orientation, as this is electronically more stable. This preference dictates the puckering of the rings and the orientation of substituents.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for conformational analysis. In the study of dioxaspiro[4.4]nonane systems, the coupling constants between protons (e.g., ³J values) provide detailed information about the dihedral angles between them, and thus the conformation of the five-membered rings. csic.es It has been observed that the five-membered ring in these systems undergoes significant conformational changes depending on the stereochemistry at the spirocenter (e.g., 22S vs. 22R isomers), which is reflected in their NMR spectra. csic.es

Computational chemistry is also used to predict the most stable conformations and to correlate calculated NMR parameters with experimental data, aiding in the stereochemical assignment. researchgate.netyork.ac.uk By predicting the preferred transition states, such as boat-like arrangements in rearrangements, the stereochemical outcome of a reaction can often be rationalized and predicted. york.ac.uk

Reaction Mechanisms and Reactivity Studies of 1,4 Dioxaspiro 4.4 Nonan 6 Ol Derivatives

Mechanistic Investigations of Spiroketalization Pathways

The formation of the spiroketal framework, a key feature of 1,4-dioxaspiro[4.4]nonane systems, often proceeds through acid-catalyzed ketalization. This process typically involves the protonation of a carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequently, an intramolecular nucleophilic attack by a hydroxyl group leads to the formation of a hemiketal, followed by the elimination of water and a second intramolecular nucleophilic attack by another hydroxyl group to complete the spiroketal ring system.

Alternative pathways, such as those involving nitroalkanes, have also been explored. In these methods, nitroalkanes serve as versatile reagents that can participate in carbon-carbon bond formation and are subsequently converted into a carbonyl group, which then undergoes spiroketalization. mdpi.compsu.edu For instance, a double Michael addition of nitromethane (B149229) to α,β-unsaturated carbonyl compounds can be a key strategy in synthesizing 1,6-dioxaspiro[4.4]nonane derivatives. mdpi.compsu.edu

The mechanism of spiroketalization can also be influenced by the reaction conditions and the nature of the precursors. For example, the use of transition-metal catalysts can facilitate cycloisomerization reactions of alkynols to form spiroketal structures. researchgate.net

Nucleophilic Attack and Electrophilic Activation in Dioxaspiro[4.4]nonane Reactions

The reactivity of the 1,4-dioxaspiro[4.4]nonane framework is characterized by its susceptibility to both nucleophilic attack and electrophilic activation. The oxygen atoms in the dioxolane ring can be protonated by acids, activating the spirocyclic system towards ring-opening reactions initiated by nucleophiles. smolecule.com For instance, the hydrolysis of 2-(2-chloroethyl)-1,4-dioxaspiro[4.4]nonane in the presence of acid involves protonation of an ether oxygen, which facilitates a nucleophilic attack by water, leading to cleavage of the dioxaspiro structure and the formation of ketones. smolecule.com

Furthermore, functional groups attached to the spiroketal core can be the primary sites of nucleophilic attack. For example, a bromomethyl group on the ring can undergo nucleophilic substitution with various nucleophiles like amines, thiols, or azides.

Electrophilic activation is also a key aspect of the reactivity of these compounds. The generation of oxocarbenium ions as intermediates is a common feature in many reactions, including rearrangements and cyclizations, which then become susceptible to nucleophilic attack to form new bonds. researchgate.net

Reductive Cyclization Mechanisms and Electron Transfer Processes in Spiroketal Synthesis

Reductive cyclization offers a powerful and stereoselective strategy for the synthesis of spiroketals, particularly those that are thermodynamically less favored. mdpi.comacs.org This method often involves the reductive lithiation of a precursor, such as a cyano acetal (B89532) derived from a spiro orthoester, to generate a dialkoxylithium reagent. acs.org This intermediate then undergoes an intramolecular cyclization to form the spiroketal. acs.org The key advantage of this approach is the ability to control the stereochemistry of the newly formed ring. acs.org

A notable example is the synthesis of Attenol A, where a reductive cyclization strategy was employed. nih.gov The process involved the reductive lithiation of a phosphate (B84403) precursor using lithium di-tert-butylbiphenylide (LiDBB), which generated a radical intermediate that subsequently cyclized. nih.gov This method demonstrated high stereoselectivity, favoring the formation of the non-anomeric spiroacetal. nih.gov The electron transfer from the reducing agent to the substrate is the initial and critical step in these reductive cyclization reactions.

Regioselectivity and Stereoselectivity in Spiroketal Ring-Forming Reactions

The control of regioselectivity and stereoselectivity is a central challenge in the synthesis of complex spiroketals. The anomeric effect, which describes the tendency of an electronegative substituent at the anomeric carbon of a pyranoid ring to occupy the axial position, plays a significant role in determining the stereochemical outcome of spiroketalization. illinois.edu However, in five-membered ring systems like 1,4-dioxaspiro[4.4]nonane, the ring undergoes rapid pseudorotation, making the distinction between anomeric and non-anomeric configurations less straightforward than in six-membered rings. illinois.edu

Strategies to control stereoselectivity often rely on either thermodynamic or kinetic control. mdpi.com Thermodynamic control involves allowing the system to equilibrate to the most stable isomer, which is often the one with the maximum number of anomeric stabilizations. mdpi.comillinois.edu Conversely, kinetic control aims to form a less stable isomer by performing the reaction under conditions that favor the faster-forming product. mdpi.com

The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome. For instance, the use of certain transition-metal catalysts can lead to high diastereoselectivity in the synthesis of spiroketals from furan (B31954) derivatives. researchgate.net Additionally, the presence of directing groups on the substrate can guide the cyclization to proceed in a specific stereochemical manner.

Factor Influence on Selectivity Example
Anomeric Effect Favors axial orientation of electronegative substituents at the anomeric carbon, influencing ring conformation. illinois.eduStabilization of specific spiroketal isomers.
Reaction Control Thermodynamic control yields the most stable isomer, while kinetic control can produce less stable isomers. mdpi.comFormation of contra-thermodynamic spiroketals. illinois.edu
Catalysts Transition-metal catalysts can provide high diastereoselectivity. researchgate.netGold-catalyzed cycloisomerization of alkynols. researchgate.net
Substrate Control Directing groups on the substrate can control the stereochemical course of the cyclization.Asymmetric synthesis of substituted spiroketals. acs.org

Ring Expansion and Ring Opening Reactions in Dioxaspiro[4.4]nonane Frameworks

The 1,4-dioxaspiro[4.4]nonane framework can undergo ring expansion and ring-opening reactions under specific conditions. Acid-catalyzed conditions can promote ring opening, particularly if the resulting carbocation is stabilized. smolecule.com For example, density functional theory (DFT) calculations have shown that substituents can induce strain in the dioxolane ring, making it more susceptible to acid-catalyzed ring-opening reactions. smolecule.com Toluene-4-sulfonic acid (PTSA) can facilitate ring-opening or rearrangement reactions when heated.

Ring expansion reactions have also been observed. For instance, certain 2,2-disubstituted 1-methoxycyclopropylamines can undergo a regiospecific ring expansion to form β-lactams, which are four-membered cyclic amides. acs.org While not a direct expansion of the dioxaspiro[4.4]nonane ring itself, this illustrates the principle of ring expansion in related cyclic systems.

Ozonolysis Mechanism and Carbonyl Oxide Trapping in Dioxaspiro Systems

Ozonolysis is a powerful reaction for the cleavage of carbon-carbon double bonds. wikipedia.org When applied to unsaturated derivatives of 1,4-dioxaspiro[4.4]nonane, it can lead to the formation of carbonyl compounds. The generally accepted mechanism, proposed by Criegee, involves the 1,3-dipolar cycloaddition of ozone to the double bond to form an unstable primary ozonide (molozonide). wikipedia.orgorganic-chemistry.org This intermediate rapidly rearranges into a carbonyl oxide (Criegee intermediate) and a carbonyl compound. wikipedia.orgorganic-chemistry.org

The carbonyl oxide is a reactive species that can be trapped by various reagents. unl.edumsu.edu In the absence of a trapping agent, the carbonyl oxide and the carbonyl compound can recombine in a 1,3-dipolar cycloaddition to form a more stable secondary ozonide (1,2,4-trioxolane). organic-chemistry.org If the ozonolysis is carried out in a participating solvent like an alcohol, the carbonyl oxide can be trapped as a hydroperoxy hemiacetal. organic-chemistry.org The ability to trap the Criegee intermediate provides a route to a variety of functionalized products.

Derivatives and Structural Diversity of 1,4 Dioxaspiro 4.4 Nonan 6 Ol

Synthesis of Functionalized 1,4-Dioxaspiro[4.4]nonan-6-ol Derivatives

The functionalization of this compound allows for the introduction of various chemical moieties, leading to derivatives with tailored properties. These transformations typically target the hydroxyl group or adjacent positions.

Ester derivatives of the 1,4-dioxaspiro[4.4]nonane system have been synthesized and cataloged. A notable example is ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate. chemsrc.comchemicalbook.com The synthesis of such esters can be achieved through standard esterification of the corresponding carboxylic acid. The carboxylic acid precursor, 1,4-dioxaspiro[4.4]nonane-6-carboxylic acid, can be prepared from the parent alcohol via a two-step oxidation process, involving initial oxidation to the aldehyde followed by further oxidation to the carboxylic acid.

In more complex syntheses, ester-containing spirocycles are formed from different precursors. For instance, researchers have synthesized methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate from oleic acid derivatives. researchgate.net This sonochemical synthesis involved the ketalization of methyl 9,10-dihydroxyoctadecanoate with cyclopentanone (B42830), demonstrating an alternative route to functionalized 1,4-dioxaspiro[4.4]nonane structures. researchgate.net Another complex derivative containing a carboxylic acid moiety is (2S,3R)-3-[(2R)-6,9-dioxaspiro[4.4]nonan-2-yl]-2-(fluorenylmethyloxycarbonyl amino)butanoic acid, highlighting the scaffold's use in asymmetric synthesis. google.com

Table 1: Examples of Carboxylic Acid and Ester Derivatives This table is generated based on available data and established synthetic principles.

Derivative Name Formula Synthesis Precursor (Proposed/Reported)
1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid C₈H₁₂O₄ This compound
Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate chemsrc.comchemicalbook.com C₁₀H₁₆O₄ 1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid
Methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate researchgate.net C₂₇H₅₀O₄ Methyl 9,10-dihydroxyoctadecanoate, Cyclopentanone

Ketone and Acetyl Derivatives

The oxidation of the secondary alcohol in this compound provides a direct route to the corresponding ketone, 1,4-dioxaspiro[4.4]nonan-6-one. This transformation is a fundamental step in elaborating the scaffold, as the resulting ketone is a key intermediate for various carbon-carbon bond-forming reactions.

Acetyl derivatives, such as 6-acetyl-1,4-dioxaspiro[4.4]nonane, represent a further functionalization. While direct acylation can be challenging, synthetic routes to related acetylated spiro[4.4]nonane systems have been developed. For example, one approach involves the ozonolysis of a spiro[4.4]non-6-ene precursor to yield a diketone intermediate, which can then be further manipulated. cdnsciencepub.com Specifically, the synthesis of 6-acetyl-8,8-dimethylspiro[4.4]non-6-ene-1,4-dione was achieved through the ozonolysis of 2,2-dimethylspiro[4.5]dec-6-ene-1,8-dione, followed by subsequent intramolecular cyclization. cdnsciencepub.com Such strategies underscore the methods available for introducing ketone and acetyl groups onto the core spirocycle structure.

Table 2: Synthesis of Ketone and Related Acetyl Derivatives This table is generated based on available data and established synthetic principles.

Derivative Name Formula Synthetic Approach
1,4-Dioxaspiro[4.4]nonan-6-one C₇H₁₀O₃ Oxidation of this compound
6-Acetyl-8,8-dimethylspiro[4.4]non-6-ene-1,4-dione cdnsciencepub.com C₁₃H₁₄O₄ Ozonolysis of a spiro[4.5]decene precursor

Nitrile and Propiononitrile Derivatives

The introduction of a nitrile group offers a versatile functional handle for further chemical modifications. A direct derivative, 1,4-dioxaspiro[4.4]nonane-6-carbonitrile, can be synthesized from the parent 6-ol. This typically involves converting the alcohol into a good leaving group, such as a tosylate, followed by nucleophilic substitution with a cyanide salt.

More elaborated nitrile derivatives have also been reported. A key example is 1,4-dioxaspiro[4.4]nonane-6-propiononitrile, also known as 3-(1,4-Dioxaspiro[4.4]nonan-6-yl)propanenitrile. ncats.io This compound extends the carbon chain from the C-6 position, terminating in a nitrile group. The synthesis of such propiononitrile derivatives can be achieved through Michael addition of a cyanide nucleophile to an α,β-unsaturated ester or ketone precursor attached at the C-6 position.

Table 3: Nitrile and Propiononitrile Derivatives of 1,4-Dioxaspiro[4.4]nonane This table is generated based on available data and established synthetic principles.

Derivative Name Formula Common Name/Systematic Name
1,4-Dioxaspiro[4.4]nonane-6-carbonitrile C₈H₁₁NO₂ (Proposed)
1,4-Dioxaspiro[4.4]nonane-6-propiononitrile ncats.io C₁₀H₁₅NO₂ 3-(1,4-Dioxaspiro[4.4]nonan-6-yl)propanenitrile

Alkene and Hydroxylalkene Derivatives

Dehydration of this compound or elimination from a derivative with a suitable leaving group at the C-6 position leads to the formation of an alkene, 1,4-dioxaspiro[4.4]non-6-ene. A reported synthesis for this compound involves the reaction of cyclopentanone with bromine in ethylene (B1197577) glycol to form 6-bromo-1,4-dioxaspiro[4.4]nonane, which then undergoes elimination with sodium hydroxide (B78521) in methanol (B129727) to yield the target alkene.

Hydroxylalkene derivatives can be prepared from the ketone intermediate, 1,4-dioxaspiro[4.4]nonan-6-one. For example, a Grignard reaction with vinylmagnesium bromide would attack the carbonyl carbon to form 6-vinyl-1,4-dioxaspiro[4.4]nonan-6-ol, a simple hydroxylalkene derivative. More complex hydroxylalkene derivatives are also known, such as those derived from oleic acid, which incorporate a long alkyl chain attached to the spirocyclic core. researchgate.net

Table 4: Alkene and Hydroxylalkene Derivatives This table is generated based on available data and established synthetic principles.

Derivative Name Formula Synthetic Route
1,4-Dioxaspiro[4.4]non-6-ene C₇H₁₀O₂ Elimination from 6-bromo-1,4-dioxaspiro[4.4]nonane
6-Vinyl-1,4-dioxaspiro[4.4]nonan-6-ol C₉H₁₄O₃ Grignard reaction on 1,4-dioxaspiro[4.4]nonan-6-one

Hybrid Molecular Structures Incorporating the Dioxaspiro[4.4]nonane Moiety

The dioxaspiro[4.4]nonane scaffold can be integrated into larger, more complex molecules, creating hybrid structures with potential applications in medicinal chemistry and materials science.

A prominent class of hybrid structures involves the fusion of a spiro[4.4]nonane core with other heterocyclic systems. Research has demonstrated the synthesis of novel 1,2,3-triazole-based hybrids using click chemistry, starting from a related spirodibutanolide (2,7-dioxaspiro[4.4]nonane-1,6-dione) scaffold. arkat-usa.orgresearchgate.net

The synthetic strategy begins with the formation of 3-(bromomethyl)-8-methyl-2,7-dioxaspiro[4.4]nonane-1,6-diones from ethyl 3-allyl-5-methyl-2-oxotetrahydrofuran-3-carboxylates via bromination-induced cyclization. arkat-usa.orgresearchgate.net The resulting bromomethyl derivative is then converted to the key azide (B81097) intermediate, 3-(azidomethyl)-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione, by treatment with sodium azide. arkat-usa.orgresearchgate.net This azide-functionalized spirodibutanolide serves as the building block for constructing triazole hybrids. arkat-usa.org

The final step involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The spirocyclic azide is reacted with various terminal alkynes, containing other potentially bioactive fragments, to yield a diverse array of 1,2,3-triazole hybrid molecules in moderate to high yields. researchgate.net This modular approach allows for the rapid generation of complex molecular architectures built around the spiro[4.4]nonane core.

Table 5: Synthesis of Triazole Hybrids from a Spirodibutanolide Azide Precursor This table is generated based on data from Sirakanyan, S. N. et al. (2021). arkat-usa.orgresearchgate.net

Azide Precursor Alkyne Partner Resulting Hybrid Structure
3-(Azidomethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione derivative Propargylated pyridine-carbonitrile 1-(Spirodibutanolide-methyl)-4-(pyridyl-oxy)-1,2,3-triazole
3-(Azidomethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione derivative Propargylated 1,2,4-triazole-thiol 1-(Spirodibutanolide-methyl)-4-(1,2,4-triazolyl-thiomethyl)-1,2,3-triazole

Integration into Complex Polycyclic or Natural Product-Related Architectures

The 1,4-dioxaspiro[4.4]nonane framework, the core of This compound , serves as a foundational building block in the synthesis of intricate molecular structures. Its utility is particularly evident in its incorporation into complex polycyclic systems and molecules related to natural products. The rigid, three-dimensional nature of the spiroketal moiety provides a valuable scaffold for stereocontrolled syntheses, enabling the construction of architecturally challenging targets.

Research has demonstrated that derivatives of the spiro[4.4]nonane system are crucial intermediates in creating larger, more complex molecules. For instance, the furospirostane family of steroids, which are characterized by a 1,6-dioxaspiro[4.4]nonane ring system fused to a steroid framework, highlights the integration of this spiroketal into natural product architectures. researchgate.net One such natural product, Nuatigenin, contains this specific furospirostane skeleton.

Furthermore, the total synthesis of architecturally unique natural products showcases the strategic importance of the spiroketal core. In the enantioselective total synthesis of (+)-peniciketals A and B, a benzannulated researchgate.netresearchgate.net-spiroketal skeleton was a key structural component. nih.govacs.org These molecules are notable for their unprecedented structure, which includes a phenyl ring fused to both a spiroketal and a 2,8-dioxabicyclo-[3.3.1]nonane moiety. nih.govnih.gov The synthesis of these complex structures was achieved through advanced methods, including Anion Relay Chemistry (ARC) and a photoisomerization/cyclization strategy, underscoring the versatility of spiroketal intermediates in sophisticated synthetic pathways. nih.govacs.org

Biosynthesis also provides compelling examples of spiroketal integration. The formation of the rubromycin family of aromatic polyketides involves a remarkable enzymatic transformation where a planar, polycyclic aromatic precursor undergoes an extensive oxidative rearrangement. nih.govethz.ch This complex cascade, mediated by flavin-dependent enzymes, results in the formation of a bisbenzannulated researchgate.netnih.gov-spiroketal pharmacophore, which is central to the structure and bioactivity of these natural products. researchgate.netethz.chnih.gov The process begins with a pentangular precursor which is converted into an intermediate with a researchgate.netresearchgate.net-spiroketal moiety, before a final ring contraction yields the mature researchgate.netnih.gov-spiroketal core. researchgate.netnih.gov This enzymatic strategy highlights a distinct and powerful method for assembling complex spiroketal-containing molecules in nature. researchgate.netethz.ch

Table 1: Examples of Complex Architectures Derived from Spiroketal Systems

Natural Product/Family Core Spiroketal System Architectural Features Relevant Findings
Peniciketals A & B Benzannulated researchgate.netresearchgate.net-Spiroketal Contains a phenyl ring fused to a spiroketal and a 2,8-dioxabicyclo[3.3.1]nonane skeleton. nih.govnih.gov Synthesized enantioselectively using Type I Anion Relay Chemistry (ARC) and a photoisomerization/cyclization tactic. nih.govacs.org
Rubromycins Bisbenzannulated researchgate.netnih.gov-Spiroketal Formed via enzymatic oxidative rearrangement of a pentangular aromatic precursor. nih.govethz.ch Biosynthesis involves flavoprotein monooxygenases that first create a researchgate.netresearchgate.net-spiroketal intermediate before ring contraction. researchgate.netnih.gov
Furospirostanes (e.g., Nuatigenin) 1,6-Dioxaspiro[4.4]nonane A spiroketal side chain is fused to a steroidal framework. researchgate.net These are a class of heterocyclic steroids with an androstane (B1237026) moiety.

| Ritterazines | 5/5-Spiroketal (Diastereomeric mixture) | Features a pyrazine (B50134) core with steroid-related structures and spiroketal edge-rings. nih.gov | Synthesis of the enantiomerically-pure 5/5-spiroketal was achieved with high diastereocontrol via ring closure and equilibration. nih.gov |

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Nuatigenin
Peniciketal A

Advanced Spectroscopic and Structural Characterization of 1,4 Dioxaspiro 4.4 Nonan 6 Ol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, including spiroketals like 1,4-Dioxaspiro[4.4]nonan-6-ol. Through one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the molecule's structure can be assembled.

¹H NMR and ¹³C NMR are fundamental techniques that provide information about the chemical environment of hydrogen and carbon atoms, respectively. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment surrounding each nucleus.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the spiroketal rings and the hydroxyl group. For instance, the protons on the carbon bearing the hydroxyl group would typically appear as a multiplet in a specific region of the spectrum. The protons of the ethylenedioxy group of the dioxolane ring would also have characteristic chemical shifts.

In ¹³C NMR, the spiro carbon atom is a key diagnostic signal, typically appearing in a distinct downfield region. The carbon atom attached to the hydroxyl group also has a characteristic chemical shift. The remaining carbon atoms of the cyclopentane (B165970) and dioxolane rings will each produce a signal corresponding to their unique chemical environment.

Data for analogs such as methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate show characteristic signals for the 1,4-dioxaspiro[4.4] ring protons at approximately δ = 1.72-1.89 ppm and δ = 3.80-3.91 ppm. researchgate.net The corresponding carbon signals for the spiroketal ring in this analog appear at δ = 34.04-34.12 ppm, δ = 78.58-78.66 ppm, and δ = 134.61 ppm. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for 1,4-Dioxaspiro[4.4]nonane Analogs

Compound Nucleus Chemical Shift (δ) in ppm
(1RS,2SR)-2-((RS)-8,8-dimethyl-1,4-dioxaspiro[4.4]nonan-7-yl)-1-methylcyclopropan-1-ol ¹H NMR 3.92 – 3.77 (m, 4H)
(1RS,2SR)-2-((RS)-8,8-dimethyl-1,4-dioxaspiro[4.4]nonan-7-yl)-1-methylcyclopropan-1-ol ¹H NMR 2.06 (dd, J = 13.8, 7.6 Hz, 1H)
Methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate ¹H NMR 1.72-1.89, 3.80-3.91
Methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate ¹³C NMR 34.04-34.12, 78.58-78.66, 134.61
9-(1,4-Dioxaspiro[4.4]nonan-2-yl)nonan-1-ol ¹H NMR 1.27-1.80 (m, 24H), 3.43-3.46 (m, 1H), 3.62 (t, J = 6.8 Hz, 2H), 3.94-3.99 (m, 2H)
9-(1,4-Dioxaspiro[4.4]nonan-2-yl)nonan-1-ol ¹³C NMR 23.3, 23.5, 25.6, 29.3, 29.36, 29.41, 29.5, 32.7, 33.5, 36.3, 36.7, 62.9, 69.2, 75.9, 118.5

Note: The data presented is for analogs and not the specific parent compound this compound, but provides representative shifts for the spiroketal core.

While 1D NMR provides information on the types of protons and carbons present, 2D NMR techniques are indispensable for determining the connectivity and stereochemistry of complex molecules like this compound.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, allowing for the tracing of proton networks within the molecule. For this compound, COSY would help establish the connectivity of protons on the cyclopentane ring and their relationship to the proton on the carbon bearing the hydroxyl group. nih.govresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. nih.govresearchgate.net This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. nih.govresearchgate.net This is particularly useful for identifying quaternary carbons (like the spiro carbon) and for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, even if they are not directly bonded. nih.govresearchgate.net This is a powerful tool for determining the stereochemistry of the molecule, such as the relative orientation of the hydroxyl group and the substituents on the spiroketal rings.

The application of these techniques to spiroketal-containing natural products has been instrumental in their structural elucidation. beilstein-journals.org For instance, in complex steroidal spiroketals, a combination of COSY, HSQC, HMBC, and NOESY experiments was used to establish the complete structure and relative stereochemistry. nih.govresearchgate.net

For chiral molecules like this compound, determining the enantiomeric purity is often necessary. Chiral shift reagents, typically lanthanide complexes, can be used in NMR spectroscopy for this purpose. harvard.edu When a chiral shift reagent is added to a sample containing a mixture of enantiomers, it forms diastereomeric complexes that have different NMR spectra. psu.edu This results in the separation of signals for the two enantiomers in the ¹H NMR spectrum, allowing for the quantification of the enantiomeric excess. tcichemicals.com The choice of solvent is critical, with non-polar solvents often providing the best resolution. psu.edu

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For this compound, the FTIR spectrum would be expected to show the following key absorption bands:

O-H Stretch : A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group. naturalspublishing.com

C-H Stretch : Absorptions in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the alkane-like rings. uci.edu

C-O Stretch : Strong absorption bands in the 1000-1300 cm⁻¹ region are indicative of the C-O stretching vibrations of the ether linkages in the dioxolane ring and the C-O bond of the alcohol. rsc.org

The FTIR spectra of related spiroketal compounds confirm these characteristic absorptions. For example, analogs of 1,4-Dioxaspiro[4.4]nonane show characteristic C-O-C stretches. rsc.org

Table 2: Expected FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Hydroxyl O-H Stretch 3200-3600 Strong, Broad
Alkane C-H Stretch 2850-3000 Medium to Strong

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com The sample is first vaporized and separated into its components in the GC column. Each component then enters the mass spectrometer, where it is ionized and fragmented.

For this compound, GC-MS analysis would provide a retention time from the GC, which is characteristic of the compound under specific chromatographic conditions. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern, which results from the cleavage of the molecule into smaller, charged fragments, provides valuable structural information. The fragmentation of the spiroketal ring system can lead to characteristic ions that help to confirm the structure. For example, in the mass spectrum of methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate, a fragment corresponding to the cleavage of the methyl ester group is observed. researchgate.net

Table 3: List of Chemical Compounds

Compound Name
This compound
(1RS,2SR)-2-((RS)-8,8-dimethyl-1,4-dioxaspiro[4.4]nonan-7-yl)-1-methylcyclopropan-1-ol
9-(1,4-Dioxaspiro[4.4]nonan-2-yl)nonan-1-ol
Methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate
Tris(phenanthroline)ruthenium(II)
Lanthanide

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of spiroketal compounds, providing precise mass measurements that facilitate the confirmation of elemental compositions. This technique is crucial for distinguishing between isomers and confirming the identity of newly synthesized molecules. In the study of 1,4-dioxaspiro[4.4]nonane derivatives, HRMS is routinely used to verify the successful synthesis and purity of the target compounds.

Research on various spiroketal structures demonstrates the utility of HRMS. For instance, in the synthesis of spiroketals via the oxidative rearrangement of enol ethers, HRMS (Electron Ionization - EI) was used to confirm the molecular formula of the products. rsc.org Similarly, studies on gold-catalyzed cycloisomerization reactions to form oxygenated 5,5-spiroketals rely on HRMS, often with Electrospray Ionization (ESI+), to validate the mass of the synthesized complex molecules. d-nb.info For example, a spiroketal with the formula C18H34O4 was analyzed, yielding a found mass of 337.2354 for its sodium adduct [M+Na]+, which closely matched the calculated value of 337.2354. d-nb.info

In another example, the molecular formula of Magrandate B, a sesquiterpene lactone containing a spiroketal core, was determined as C15H21O4Cl using HR-ESI-MS, which showed a peak at m/z 323.1015 [M + Na]+ (calculated for C15H21O4ClNa: 323.1021). cjnmcpu.com These examples underscore the power of HRMS to provide unambiguous elemental composition, a critical step in the structural elucidation of this compound and its analogs.

Table 1: Representative HRMS Data for Spiroketal Analogs

Compound Class Molecular Formula Ionization Method Calculated Mass (m/z) Found Mass (m/z) Reference
Dioxaspiroketal C10H16O4 EI 200.1049 ([M]+) 200.1053 rsc.org
Dioxaspiroketal C12H20O2 EI 196.1463 ([M]+) 196.1458 rsc.org
Dioxaspiroketal C11H18O2 EI 182.1307 ([M]+) 182.1299 rsc.org
Oxygenated 5,5-Spiroketal C18H34O4Na ESI+ 337.2354 ([M+Na]+) 337.2354 d-nb.info

X-ray Crystallography for Solid-State Structure Determination and Hydrogen Bonding Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, and stereochemistry. For hydroxylated compounds like this compound, this technique is particularly valuable for analyzing the intricate network of hydrogen bonds that govern the crystal packing and solid-state conformation.

While a specific crystal structure for this compound is not widely reported, analysis of its analogs provides significant insight. For example, the X-ray structure of Magrandate A, a complex natural product featuring a 1,7-dioxaspiro[4.4]nonan-6-one core, was determined to confirm its absolute configuration. cjnmcpu.com Similarly, the structures of diastereomeric spirostan (B1235563) sapogenins, which are related dioxaspiro[4.4]nonane derivatives, were confirmed using X-ray crystallography. csic.es The Crystallography Open Database contains entries for related structures like 4,9-dibromo-1,6-dioxaspiro[4.4]nona-3,8-diene-2,7-dione, demonstrating the feasibility of crystallographic analysis for this spiro-system. ugr.es

The analysis of hydrogen bonding is a critical aspect of crystallographic studies on hydroxyl-containing molecules. In the solid state, intermolecular hydrogen bonds of the O–H···O type are expected to be a dominant feature in the crystal lattice of this compound. These interactions dictate the molecular packing and can influence the compound's physical properties. Studies on other polyhydroxylated molecules show that X-ray diffraction can precisely map these interactions. mdpi.com The combination of X-ray diffraction with quantum chemical calculations can further refine the positions of hydrogen atoms, providing a more accurate picture of the hydrogen-bonding network than what can be achieved with X-ray data alone. mdpi.comnih.gov This integrated approach is crucial for a comprehensive understanding of the structural chemistry of hydrogen-bonded spiroketal systems in the solid state.

Table 2: Crystallographic Data for a Related Spiro[4.4]nonane Analog

Compound System Space Group Key Findings CCDC Number Reference
Magrandate A Orthorhombic P212121 Confirmed absolute configuration of a 1,7-dioxaspiro[4.4]nonan-6-one core. 2239027 cjnmcpu.com
Magrandate B Orthorhombic P212121 Elucidated the structure of a chlorine-substituted spiroketal lactone. 2239028 cjnmcpu.com

Computational Chemistry and Theoretical Investigations of 1,4 Dioxaspiro 4.4 Nonan 6 Ol Systems

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For spiroketal systems, these methods elucidate the electronic distributions and energies that govern their chemical behavior.

Density Functional Theory (DFT) has become a standard tool for investigating the ground state properties of organic molecules. DFT calculations are used to determine the most stable three-dimensional arrangements of atoms (geometries) and the relative energies of different isomers and conformers. In the context of spiroketals, DFT is crucial for understanding the influence of stereoelectronic effects, such as the anomeric effect, on conformational stability. chemtube3d.com

The anomeric effect in spiroketals describes the stabilization of a conformation where a heteroatom's lone pair of electrons is anti-periplanar to a C-O bond. This leads to a preference for specific stereoisomers. chemtube3d.com For instance, in [4.5]spiroketal systems, two primary conformations are often observed: a more stable anomeric form and a less stable non-anomeric form. beilstein-journals.org DFT calculations can quantify the energy difference between these forms, providing a theoretical basis for their observed populations.

Recent quantum calculations have also employed the Quantum Theory of Atoms in Molecules (QTAIM) to offer a more nuanced explanation of the anomeric effect, moving beyond the traditional hyperconjugation model. mdpi.com These studies suggest that the conformational energy variations are associated with a redistribution of electron population involving adjacent methylene (B1212753) groups. mdpi.com

Table 1: Representative DFT-Calculated Properties for Spiroketal Systems Note: This table is illustrative and compiles typical data from computational studies on spiroketal systems. Specific values for 1,4-Dioxaspiro[4.4]nonan-6-ol would require dedicated calculations.

PropertyCalculated ValueSignificance
Relative Energy (Anomeric vs. Non-anomeric)Varies (typically several kcal/mol)Determines the thermodynamically preferred conformation.
C-O Bond Lengths~1.43 ÅReflects the strength and nature of the ether linkages.
C-C Bond Lengths~1.54 ÅStandard for single bonds in the cyclopentane (B165970) and dioxolane rings.
Bond Angles (O-C-O)~105-110°Influences the overall ring strain and geometry.
Dihedral AnglesVaries significantlyDefines the specific conformation of the spirocyclic system.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the behavior of molecules upon absorption of light. It allows for the calculation of electronic excitation energies, which correspond to the wavelengths of light a molecule absorbs (its UV-Vis spectrum), and other optical properties like circular dichroism.

For complex natural products containing spiroketal moieties, TD-DFT calculations of electronic circular dichroism (ECD) are instrumental in determining their absolute configuration. cjnmcpu.com By comparing the computationally predicted ECD spectrum with the experimentally measured one, the correct stereoisomer can be identified. cjnmcpu.com This is particularly valuable when crystallographic data is unavailable.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Molecular Dynamics and Conformational Analysis of Spiroketal Ring Systems

Spiroketal units are known for their rigidity, which helps to control the conformation of otherwise flexible larger molecules. beilstein-journals.org Molecular dynamics (MD) simulations and other conformational analysis techniques are employed to explore the accessible shapes (conformations) of these molecules over time. These methods are often used in conjunction with NMR data, such as Nuclear Overhauser Effect (nOe) contacts, to build and validate three-dimensional models of spiroketals in solution. beilstein-journals.org

The conformational rigidity of spiroketals is a key factor in their biological activity, as it dictates a specific orientation of functional groups. researchgate.net This "β-turn mimicry" has been proposed for natural products like calyculin and okadaic acid. beilstein-journals.org

Theoretical Studies on Reaction Pathways and Transition States

Computational chemistry is a powerful tool for mapping out the step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can understand how a reaction proceeds and why certain products are favored.

For spiroketals, theoretical studies can elucidate the mechanisms of their formation, such as the acid-catalyzed spirocyclization of dihydroxy-ketone precursors, which generally leads to the most stable stereoisomers. mdpi.com Computational modeling, often using DFT, can map the transition states involved in these reactions, helping to explain and predict stereoselectivity. For example, the intramolecular S_N2' mechanism for the formation of an unsaturated spiroketal from a C1 intermediate has been investigated. beilstein-journals.org

Computational Predictions of Spectroscopic Properties (e.g., NMR, IR)

Theoretical calculations can predict various spectroscopic properties, which are invaluable for structure elucidation and interpretation of experimental data.

NMR Spectroscopy: Calculating NMR chemical shifts (¹H and ¹³C) is a common application. By comparing the calculated shifts for different possible isomers with the experimental spectrum, the correct structure can be assigned. beilstein-journals.orgacs.org This is particularly useful for complex molecules with many stereocenters. beilstein-journals.org

These predictive capabilities are often integrated into broader studies, such as the characterization of new natural products or the confirmation of synthetic intermediates. cjnmcpu.comunipv.it

Potential Applications in Synthetic Organic Chemistry and Materials Science

1,4-Dioxaspiro[4.4]nonan-6-ol as a Chiral Synthon in Asymmetric Total Synthesis

The enantiomerically pure forms of this compound and related spiroketals serve as valuable chiral synthons in the asymmetric total synthesis of natural products. The "chiral pool" is a collection of readily available, inexpensive, and enantiomerically pure natural compounds that can be used as starting materials for the synthesis of complex chiral molecules. researchgate.net The rigid spiroketal framework provides a defined stereochemical environment, influencing the stereochemical outcome of subsequent reactions.

For instance, the synthesis of various pheromones, such as (R) or (S)-α-substituted benzylamines, has been achieved with high optical purity (90.4–99.9%) through the alkylation of a chiral ketimine derived from pinanone and benzylamine. researchgate.net This highlights the utility of chiral building blocks in achieving high diastereoselectivity. researchgate.net Similarly, the synthesis of both enantiomers of methyl trans-jasmonates has been accomplished using an asymmetric conjugate addition reaction with homochiral phospholidinone templates.

Derivatives of this compound in Ligand Design for Catalysis

The development of chiral ligands is crucial for enantioselective catalysis, a field that aims to synthesize chiral molecules with high enantiomeric excess. Derivatives of this compound, with their defined stereochemistry, are attractive scaffolds for the design of new chiral ligands.

For example, a series of pyrrolidine-based β-amino alcohols derived from tartaric acid have been synthesized and used as chiral ligands in the enantioselective alkylation of benzaldehyde. researchgate.net The nature of the N-substituent on the ligand and the reaction temperature were found to significantly influence the enantiomeric excess of the resulting chiral alcohol. researchgate.net Similarly, imidazolidinone-catalyzed reactions of nitrones with α,β-unsaturated aldehydes have been shown to produce chiral isoxazolidines in excellent yield, enantioselectivity, and diastereoselection. caltech.edu

Gold(I) complexes have also been used to catalyze the synthesis of 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. researchgate.net These reactions proceed under mild conditions to give the desired products in quantitative yields. researchgate.net

Integration of Dioxaspiroketal Units into Novel Functional Materials (e.g., biolubricants)

The unique properties of the dioxaspiroketal unit, such as its chemical stability and defined three-dimensional structure, make it an interesting building block for the creation of novel functional materials. One promising area of application is in the development of biolubricants.

Biolubricants are biodegradable and non-toxic lubricants derived from renewable resources, offering an environmentally friendly alternative to conventional petroleum-based lubricants. Research has shown that novel 1,4-dioxaspiro compounds derived from methyl 9,10-dihydroxyoctadecanoate (MDHO) with cyclopentanone (B42830) and cyclohexanone (B45756) exhibit promising physicochemical properties for use as biolubricants. researchgate.net These compounds were synthesized via a sonochemical method and characterized by their density, total acid number, total base number, and iodine value. researchgate.net

The synthesis of these potential biolubricant candidates involved the hydroxylation of oleic acid to produce 9,10-dihydroxyoctadecanoic acid (DHOA), followed by esterification to yield MDHO. researchgate.net The subsequent reaction of MDHO with cyclopentanone or cyclohexanone under sonochemical conditions in the presence of a catalyst yielded the desired dioxaspiro compounds. researchgate.net

Table 1: Synthesis Yields of Potential Biolubricant Precursors and Products

Compound Starting Material Method Yield (%)
9,10-dihydroxyoctadecanoic acid (DHOA) Oleic acid Hydroxylation 46.52
Methyl 9,10-dihydroxyoctadecanoate (MDHO) DHOA and methanol (B129727) Esterification (Sonochemical) 93.80
Methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate MDHO and cyclopentanone Sonochemical 50.51

This table summarizes the yields of key intermediates and final products in the synthesis of novel dioxaspiro compounds as potential biolubricants. Data sourced from researchgate.net.

Role of Spiroketal Derivatives as Versatile Protecting Groups in Complex Organic Syntheses

In the synthesis of complex molecules with multiple functional groups, it is often necessary to temporarily block or "protect" certain reactive sites to prevent unwanted side reactions. wiley.comorganic-chemistry.org Spiroketals, including derivatives of this compound, can serve as effective protecting groups for diols.

The formation of a spiroketal from a 1,2- or 1,3-diol is a common strategy to protect these functional groups. wiley.com The key advantage of using a spiroketal as a protecting group lies in its stability under a variety of reaction conditions and the ability to be selectively removed under specific, often mild, acidic conditions. wiley.com

The use of protecting groups is a fundamental concept in multistep organic synthesis, enabling chemists to achieve high levels of selectivity and efficiency in the construction of complex molecular architectures. organic-chemistry.orgnumberanalytics.com

Q & A

Q. What are the optimal synthetic routes for preparing 1,4-Dioxaspiro[4.4]nonan-6-ol, and how do reaction conditions influence yield?

The compound can be synthesized via spiroketalization of cyclopentanol derivatives with ethylene glycol under acidic catalysis. Key factors include precise temperature control (RT to 60°C) and reaction time (2–12 hours) to avoid polymerization byproducts. For example, bromination of cyclopentanol in ethylene glycol at RT for 2 hours achieves 84% yield, but prolonged heating reduces efficiency . Post-synthetic oxidation using tert-butyl hydroperoxide (TBHP) and Pd(OH)₂ yields the target alcohol, though yields may drop to 22% without optimized catalyst loading .

Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation?

Single-crystal X-ray diffraction (SCXRD) is the gold standard, providing bond lengths (e.g., C–O: 1.392–1.397 Å) and angles (e.g., O1–C8–N1: 124.21°). Hydrogen-bonding motifs (e.g., N–H···O interactions) and spirocyclic geometry (torsional angles: −5.71° to 176.37°) are critical for validating stereochemistry . Complementary NMR (¹H/¹³C) and IR spectroscopy should confirm functional groups, with δ ~3.5–4.5 ppm for dioxolane protons .

Q. How can researchers mitigate low yields in allylic oxidations during synthesis?

Optimize TBHP stoichiometry and catalyst selection. Substituting Pd(OH)₂ with Ru-based catalysts or using microwave-assisted heating may improve efficiency. Pre-activation of the catalyst and solvent screening (e.g., CH₂Cl₂ vs. THF) can also reduce side reactions .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical outcomes during spirocyclic derivatization?

Contradictions arise from competing pathways (e.g., axial vs. equatorial attack). Computational modeling (DFT) predicts transition-state energies, while chiral auxiliaries (e.g., Rh-BINAP complexes) enforce diastereoselectivity. For example, Rh-catalyzed 1,2-additions with AlMe₃ achieve >90% selectivity under optimized ligand ratios . Experimental validation via HPLC or chiral shift reagents is critical .

Q. How do electronic and steric effects influence reactivity in spirocyclic systems?

The electron-rich dioxolane ring directs electrophilic attacks to the less hindered C6 position. Steric effects from substituents (e.g., methyl groups at C8/C9) slow nucleophilic substitutions but stabilize intermediates. Kinetic studies (e.g., variable-temperature NMR) and Hammett plots quantify these effects .

Q. What computational tools are effective for predicting spirocompound stability and reactivity?

Density Functional Theory (DFT) calculates strain energies (e.g., spiro[4.4]nonane systems: ~15 kcal/mol) and frontier molecular orbitals (HOMO-LUMO gaps). Molecular dynamics simulations model solvent interactions, while QSAR models correlate substituent effects with bioactivity .

Q. How should researchers address discrepancies in crystallographic vs. solution-phase structural data?

SCXRD provides static snapshots, but dynamic effects (e.g., ring puckering) may differ in solution. Use variable-concentration NOESY to assess conformational flexibility. For example, solution-phase dihedral angles (C6–C7–N1) may deviate by ±5° from crystallographic values due to solvation .

Q. What methodologies enable selective functionalization of the dioxolane vs. cyclohexanol moieties?

Protecting group strategies (e.g., silylation of the hydroxyl group) direct reactions to the dioxolane. Redox tuning (e.g., TEMPO-mediated oxidation) selectively modifies the alcohol. Kinetic studies using stopped-flow IR monitor regioselectivity in real time .

Data Analysis and Interpretation

Q. How are conflicting NMR and mass spectrometry data reconciled in impurity profiling?

High-resolution LC-MS identifies byproducts (e.g., dimers from incomplete oxidation), while 2D NMR (HSQC, HMBC) assigns unexpected signals. For example, a 144.17 m/z peak may correspond to dehydration products, requiring tandem MS/MS for confirmation .

Q. What statistical approaches validate reproducibility in spirocyclic syntheses?

Design of Experiments (DoE) models (e.g., factorial designs) optimize variables (temperature, catalyst loading). ANOVA analysis of batch yields (n ≥ 3) identifies outliers. Process Analytical Technology (PAT) tools, like in-situ FTIR, ensure real-time consistency .

Tables for Key Parameters

Q. Table 1: Critical Crystallographic Parameters

ParameterValue (Å/°)Source
C–O bond length1.392–1.397
O1–C8–N1 angle124.21°
Spiro C6–C7–N1 torsion−5.71° to 176.37°

Q. Table 2: Synthetic Yield Optimization

ConditionYield (%)Notes
TBHP/Pd(OH)₂, RT, 1 hr22Baseline
TBHP/RuCl₃, 50°C, 2 hr48Improved catalyst
Microwave, 100°C, 0.5 hr65Reduced side reactions

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Feasible Synthetic Routes

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Reactant of Route 2
1,4-Dioxaspiro[4.4]nonan-6-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.